2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of benzo[b]thiophene with an appropriate amine and an alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For instance, the use of metal catalysts such as palladium or platinum can facilitate the reaction under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize yield and minimize by-products. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiophene moiety is known to interact with various biological targets, including kinases and ion channels, modulating their activity and resulting in desired pharmacological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiopheneethanol
- 2-Thiopheneethylamine
- 2-Thiopheneacetic acid
- Tetrahydrothiophene
- Cephalothin sodium
- Thifensulfuron
- 2-Thiopheneglyoxylic acid
- Methyl 2-thienylacetate
- 2-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid
- 2-Thiophenemethanol
Uniqueness
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups in the molecule allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound in the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C10H11NOS |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-amino-2-(1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2 |
InChI Key |
HMNGJWLZGNEWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CO)N |
Origin of Product |
United States |
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